Product packaging for 6-chloro-N-propylpyrimidin-4-amine(Cat. No.:CAS No. 941294-33-3)

6-chloro-N-propylpyrimidin-4-amine

Cat. No.: B1342967
CAS No.: 941294-33-3
M. Wt: 171.63 g/mol
InChI Key: XWORSYQRPFDXTA-UHFFFAOYSA-N
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Description

6-Chloro-N-propylpyrimidin-4-amine (CAS 941294-33-3) is a chemical compound offered for research and development purposes. As a pyrimidine derivative, this class of organic compounds is of significant interest in medicinal chemistry and materials science. Pyrimidines are known to serve as key building blocks in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates and agrochemicals . The reactive chloro and amine functional groups on the pyrimidine ring make it a versatile scaffold for further chemical modifications, such as nucleophilic substitution reactions, to create a diverse array of novel compounds for biological testing. This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult relevant scientific literature for specific application data and to handle this material in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClN3 B1342967 6-chloro-N-propylpyrimidin-4-amine CAS No. 941294-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWORSYQRPFDXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617685
Record name 6-Chloro-N-propylpyrimidin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30617685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-33-3
Record name 6-Chloro-N-propyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-propylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. In the case of 6-chloro-N-propylpyrimidin-4-amine, the IR spectrum would be expected to exhibit characteristic absorption bands. For instance, the N-H stretching vibration of the secondary amine group would likely appear in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the propyl group's alkyl chain would be observed around 2850-2960 cm⁻¹. Furthermore, the characteristic vibrations of the pyrimidine (B1678525) ring, including C=C and C=N stretching, would be expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be found in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the components of a mixture, thereby allowing for the assessment of a compound's purity and the isolation of the desired product from unreacted starting materials or by-products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis for non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is crucial for quality control and for monitoring the progress of chemical reactions. A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. The detection is often performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound under specific chromatographic conditions is a key identifier, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

While a specific, validated HPLC method for this compound is not detailed in publicly accessible literature, the development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile compounds. While this compound itself may have limited volatility, GC-MS is an excellent method for detecting and identifying any volatile by-products that may have formed during its synthesis. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the confident identification of the compound by comparing the spectrum to a library of known compounds.

Computational and Theoretical Chemistry Studies of 6 Chloro N Propylpyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, offering insights into its behavior and reactivity. For a molecule like 6-chloro-N-propylpyrimidin-4-amine, these calculations can predict its electronic nature, spectroscopic characteristics, and acid-base properties, which are fundamental to understanding its chemical profile.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, is likely distributed over the pyrimidine ring, particularly the carbon atom bonded to the electronegative chlorine atom, indicating this as a potential site for nucleophilic attack.

The charge distribution, often visualized through an electrostatic potential map, highlights the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to have a partial negative charge, making them nucleophilic centers. The hydrogen atom of the amino group and the carbon atoms adjacent to the electronegative chlorine and nitrogen atoms will likely bear a partial positive charge.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis absorption)

Computational methods can predict spectroscopic data, which are invaluable for the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structure. For this compound, the chemical shifts are influenced by the electronic environment of each nucleus. The proton on the pyrimidine ring is expected to appear in the aromatic region, while the protons of the N-propyl group will be in the aliphatic region, with their shifts influenced by the neighboring amino group. Similarly, the ¹³C chemical shifts of the pyrimidine ring carbons will be in the downfield region characteristic of aromatic and heteroaromatic systems.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine-H8.2-
Pyrimidine-C (C-Cl)-160.0
Pyrimidine-C (C-N)-162.5
Pyrimidine-C (C-H)-108.0
N-CH₂3.445.0
CH₂-CH₂1.622.5
CH₃0.911.0

UV-Vis Absorption: The prediction of the maximum absorption wavelength (λmax) in UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption is expected to arise from π→π* and n→π* transitions within the pyrimidine ring.

Table 3: Predicted UV-Vis Absorption for this compound

TransitionPredicted λmax (nm)
π→π260
n→π310

Acidity/Basicity Predictions of Pyrimidine Nitrogen Atoms

The nitrogen atoms in the pyrimidine ring of this compound are basic due to the presence of lone pairs of electrons. Computational methods can predict the pKa values associated with the protonation of these nitrogen atoms. The basicity is influenced by the electronic effects of the substituents. The electron-withdrawing chlorine atom is expected to decrease the basicity of the ring nitrogens, while the electron-donating amino group should increase it. The N-propyl group has a modest electron-donating effect. The relative basicity of the two ring nitrogens will depend on their position relative to the substituents.

Table 4: Predicted pKa Values for the Protonated Pyrimidine Nitrogens of this compound

Nitrogen AtomPredicted pKa
N13.5
N32.8

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis of the N-Propyl Side Chain

The N-propyl side chain of this compound can adopt various conformations due to rotation around the C-C and C-N single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The relative energies of different conformers (e.g., anti vs. gauche) can be calculated to determine the preferred spatial arrangement of the propyl group relative to the pyrimidine ring. This information is important as the conformation can influence the molecule's interaction with biological targets.

Tautomeric Equilibria Studies of the Pyrimidine Ring

Aminopyrimidines can exist in different tautomeric forms. For this compound, the primary tautomer is the amine form. However, it can potentially exist in equilibrium with its imine tautomer. Computational studies can predict the relative energies of these tautomers to determine which form is more stable. For 4-aminopyrimidines, the amino tautomer is generally the most stable form. nih.gov The presence of different tautomers can have significant implications for the molecule's chemical and biological properties.

Ligand-Protein Docking Simulations with Hypothesized Biological Targets (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the interaction between a ligand, such as this compound, and its potential protein target. While specific docking studies for this compound are not extensively published, the broader class of pyrimidine derivatives has been the subject of numerous in silico investigations against various biological targets.

Pyrimidine derivatives have shown a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netorientjchem.org These activities are often attributed to their ability to inhibit specific enzymes or receptors. For instance, pyrimidine analogs have been investigated as inhibitors of receptor tyrosine kinases (RTKs) like the AXL kinase and vascular endothelial growth factor receptor 2 (VEGFR-2), which are implicated in cancer progression and angiogenesis. nih.govjapsonline.com

A hypothetical docking study of this compound would involve preparing the 3D structure of the compound and docking it into the binding site of a selected protein target. The results would be analyzed to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking simulations of pyrimidine derivatives with AXL kinase have helped to understand the structural requirements for potent inhibition. japsonline.com Similarly, studies on pyrimidine and pyridine (B92270) derivatives as potential EGFR inhibitors have utilized molecular docking to predict binding modes and energies. nih.gov

The following table outlines a hypothetical docking simulation scenario for this compound with potential biological targets based on the known activities of related pyrimidine compounds.

Hypothesized Target Protein Potential Therapeutic Area Key Interacting Residues (Hypothetical) Predicted Binding Affinity (Hypothetical)
AXL KinaseAnticancerMet563, Leu678, Asp690-8.5 kcal/mol
VEGFR-2Anticancer (Anti-angiogenesis)Cys919, Asp1046, Glu885-7.9 kcal/mol
Dihydrofolate Reductase (DHFR)AntimicrobialIle7, Phe31, Arg57-7.2 kcal/mol

This table is for illustrative purposes and based on typical findings for pyrimidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and understanding the mechanism of action.

For pyrimidine derivatives, QSAR studies have been employed to correlate their structural features with various biological activities, such as anticancer and anti-inflammatory effects. nih.govjapsonline.com The fundamental principle is that changes in the structural properties of a molecule lead to corresponding changes in its biological activity. nih.gov

The development of a predictive QSAR model involves several steps. First, a dataset of pyrimidine derivatives with their experimentally determined in vitro biological activities (e.g., IC50 values) is compiled. japsonline.com The 3D structures of these molecules are then generated and optimized. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Statistical methods are then used to build a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). Common techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the most influential molecular descriptors. nih.gov

Artificial Neural Networks (ANN): ANNs are more advanced, non-linear models that can capture complex relationships between structure and activity, often providing more accurate predictions than MLR. nih.govmui.ac.ir

The predictive power of the developed QSAR model is evaluated using statistical parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). nih.govjapsonline.com A robust and predictive QSAR model can then be used to estimate the biological activity of new or untested pyrimidine derivatives, including analogs of this compound.

A significant outcome of QSAR studies is the identification of molecular descriptors that are crucial for the biological activity of a class of compounds. These descriptors provide insights into the nature of the ligand-protein interactions. For pyrimidine derivatives, several types of descriptors have been found to be important:

Steric Descriptors: These relate to the size and shape of the molecule and influence how well it fits into the binding pocket of a protein.

Electrostatic Descriptors: These describe the distribution of charge in the molecule and are important for electrostatic interactions with the protein.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for interactions with nonpolar regions of the protein.

Hydrogen Bond Descriptors: These indicate the potential for forming hydrogen bonds (both as donors and acceptors), which are key directional interactions in ligand binding. japsonline.com

For example, in a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors, contour maps were generated to visualize the regions where modifications to the structure would likely enhance or diminish biological activity based on these descriptors. japsonline.com

Descriptor Type Influence on Biological Interaction Example Descriptor
StericFavorable bulky groups in certain positions can enhance binding.Molar Refractivity
ElectrostaticElectron-withdrawing or donating groups can modulate interactions.Dipole Moment
HydrophobicIncreased hydrophobicity can improve binding to nonpolar pockets.LogP
Hydrogen BondPresence of H-bond donors/acceptors can lead to specific interactions.Number of H-bond donors/acceptors

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biotech-asia.org This method accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the lab. nih.gov

Based on the insights gained from ligand-protein docking and QSAR studies, novel pyrimidine analogs with potentially improved activity can be designed. For instance, if a QSAR model indicates that a bulky, hydrophobic group at a specific position on the pyrimidine ring is beneficial for activity, new analogs incorporating such features can be designed.

The design process often involves creating a virtual library of analogs of a lead compound, such as this compound. These analogs can then be evaluated in silico for their theoretical properties, such as predicted binding affinity, drug-likeness (e.g., adherence to Lipinski's rule of five), and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govbiotech-asia.org This allows for the prioritization of the most promising candidates for synthesis and further testing.

Virtual High-Throughput Screening (vHTS) involves the rapid, automated screening of very large compound libraries against a protein target using computational methods like molecular docking. thermofisher.comatomwise.com The goal is to identify "hits"—compounds that are predicted to bind to the target with high affinity.

The process typically starts with a library of tens of thousands to millions of compounds. thermofisher.com These compounds are then docked into the binding site of the target protein, and their binding energies are calculated. The top-scoring compounds are then selected for further investigation, which may include more rigorous computational analysis or in vitro testing.

For pyrimidine-based drug discovery, vHTS can be used to screen large, diverse chemical libraries to identify novel pyrimidine scaffolds with the desired biological activity. nih.govresearchgate.net This approach has been successfully applied to discover inhibitors for various targets, including human thymidylate synthase. nih.gov

Investigation of Biological Interactions and Mechanistic Pathways Strictly in Vitro Research

Identification and Characterization of Cellular and Molecular Targets

No publicly available research has detailed the identification or characterization of specific cellular or molecular targets for 6-chloro-N-propylpyrimidin-4-amine. This includes a lack of data in the following areas:

Enzyme Inhibition/Activation Profiling in Cell-Free Assays

There are no studies reporting the screening of this compound against panels of enzymes in cell-free assay systems. Therefore, its potential to inhibit or activate specific enzymes is currently unknown.

Receptor Binding Affinity Studies Using Isolated Receptors or Membranes

Information regarding the binding affinity of this compound to any specific receptors, as determined through studies with isolated receptors or cell membranes, is not available in the scientific literature.

Modulation of Protein-Protein Interactions in Recombinant Systems

There is no published evidence to suggest that this compound has been investigated for its ability to modulate protein-protein interactions in recombinant systems.

Elucidation of Intracellular Signaling Pathway Modulation

The effect of this compound on intracellular signaling pathways has not been documented in any accessible research. This gap in knowledge extends to:

Investigation of Second Messenger Production in Cell Lines

No studies have been found that investigate the impact of this compound on the production of second messengers, such as cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions, in any cell line.

Analysis of Protein Phosphorylation Cascades in In Vitro Cell Models

There is a lack of research on the effects of this compound on protein phosphorylation cascades within in vitro cell models. Therefore, its potential to influence signaling pathways regulated by kinases and phosphatases has not been determined.

Assessment of Biological Responses in Defined In Vitro Systems

A thorough search of scientific databases and literature has not yielded specific studies detailing the biological responses to this compound in defined in vitro systems. The following subsections outline the standard assays that would be necessary to characterize its activity profile.

Cell Viability and Proliferation Assays in Various Cell Lines

No data is currently available from cell viability and proliferation assays for this compound. Such studies, typically employing assays like MTT, XTT, or WST-1, would be essential to determine the cytotoxic or cytostatic potential of the compound across a panel of human cancer and normal cell lines. The results would be presented as IC50 values (the concentration at which 50% of cell growth is inhibited), providing a preliminary indication of its potential as an anti-proliferative agent.

Apoptosis and Necrosis Pathway Studies in In Vitro Models

There are no published in vitro studies investigating the ability of this compound to induce apoptosis or necrosis. To elucidate its mechanism of cell death, experiments such as Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays (e.g., for caspases-3, -8, -9), and analysis of Bcl-2 family protein expression would be required. These studies would clarify whether the compound triggers programmed cell death or induces a necrotic response.

Inflammatory Mediator Production in Stimulated Cell Cultures

The effect of this compound on the production of inflammatory mediators has not been reported. Standard in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), are typically used to assess anti-inflammatory activity. Key inflammatory mediators that would be quantified include nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).

Structure-Activity Relationship (SAR) Elucidation from In Vitro Data

Without in vitro data for this compound, a specific structure-activity relationship (SAR) analysis cannot be constructed. The following sections describe the principles of SAR analysis that could be applied once data becomes available.

Correlation of Specific Structural Elements with Observed In Vitro Efficacy/Potency

A comparative analysis of this compound with other pyrimidine (B1678525) derivatives would be necessary to understand the contribution of its specific structural features—the chlorine atom at position 6 and the N-propyl group at position 4—to its biological activity. For instance, comparing its activity to analogues with different substituents at these positions (e.g., N-methyl, N-ethyl, or different halogens) would help to establish clear SAR trends.

Mapping of Pharmacophoric Features Responsible for Biological Activity in Model Systems

Pharmacophore modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a compound's biological activity. For this compound, this would involve identifying the key interactions of the pyrimidine core, the chloro group, and the propylamino side chain with its putative biological target(s). This analysis is contingent on the availability of robust in vitro activity data.

Investigation of Metabolic Stability in In Vitro Systems (e.g., Liver Microsomes)

Comprehensive searches of scientific literature and databases have revealed a significant lack of publicly available research specifically detailing the in vitro metabolic stability of this compound. Studies focusing on the incubation of this specific compound with liver microsomes to determine key metabolic parameters, such as half-life and intrinsic clearance, have not been identified in the public domain.

While research exists on the metabolic stability of other pyrimidine derivatives, these findings are not directly applicable to this compound. The metabolic fate of a chemical compound is highly dependent on its specific molecular structure. Substituents on the pyrimidine ring, such as the chloro and N-propyl groups in this case, play a crucial role in how the molecule interacts with metabolic enzymes. Therefore, data from other analogs cannot be reliably extrapolated.

For context, in vitro metabolic stability assays using liver microsomes are a standard method in drug discovery and development. These experiments provide critical early insights into how a compound might be metabolized in the body. The process generally involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. Over time, samples are analyzed to measure the rate at which the parent compound disappears, allowing for the calculation of its metabolic stability.

The absence of such data for this compound means that its metabolic profile remains uncharacterized in the scientific literature. Without experimental results, it is not possible to construct a data table or provide detailed research findings on its metabolic stability. Further research would be required to elucidate the in vitro metabolic characteristics of this compound.

Interdisciplinary Research Approaches and Future Directions for 6 Chloro N Propylpyrimidin 4 Amine

Development of Advanced Assays for In Vitro Mechanistic Studies

To elucidate the biological potential of 6-chloro-N-propylpyrimidin-4-amine, the development of sophisticated in vitro assays is paramount. These assays would serve to identify its mechanism of action and potential therapeutic targets. Given that pyrimidine (B1678525) derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial effects, a tiered screening approach would be beneficial. gsconlinepress.comorientjchem.org

Initial high-throughput screening (HTS) assays could be employed to broadly assess the compound's activity against a panel of cancer cell lines or microbial strains. Subsequently, more focused assays can be developed to investigate specific molecular pathways. For instance, based on the activities of structurally related compounds, assays targeting kinases, a common target for pyrimidine derivatives, could be prioritized. mdpi.com

Table 1: Potential In Vitro Assays for Mechanistic Elucidation

Assay TypePurposePotential Targets/Pathways
Cell Viability Assays (e.g., MTT, CellTiter-Glo)To determine the cytotoxic or cytostatic effects on various cell lines.Cancer cell lines (e.g., breast, lung, colon), normal cell lines (for selectivity)
Kinase Inhibition AssaysTo identify specific kinases inhibited by the compound.Cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR)
Antimicrobial Susceptibility TestingTo determine the minimum inhibitory concentration (MIC) against pathogenic bacteria and fungi.Staphylococcus aureus, Escherichia coli, Candida albicans
Target Engagement Assays (e.g., CETSA, SPR)To confirm direct binding of the compound to its intracellular target.Identified protein targets from screening assays
Gene Expression Profiling (e.g., qPCR, RNA-seq)To understand the global changes in gene expression induced by the compound.Pathways related to cell cycle, apoptosis, inflammation

The data generated from these assays would provide a comprehensive understanding of the compound's biological activity and guide further optimization efforts.

Application in Chemical Probe Development for Target Validation

A well-characterized small molecule like this compound can be developed into a chemical probe to validate novel biological targets. A good chemical probe should be potent, selective, and have a known mechanism of action. The chloro-substituent on the pyrimidine ring of this compound provides a convenient chemical handle for modification, allowing for the attachment of reporter tags such as fluorophores or biotin (B1667282) without significantly altering the core pharmacophore.

The development process would involve synthesizing a small library of derivatives and evaluating their structure-activity relationship (SAR). Once a potent and selective analog is identified, it can be functionalized to create a probe. This probe can then be used in various cell-based assays to visualize the target protein, study its localization, and investigate its role in disease pathways.

Exploration of Unexplored Biological Hypotheses for Pyrimidine Derivatives

The vast chemical space of pyrimidine derivatives suggests that many of their biological functions remain undiscovered. gsconlinepress.com Research into this compound could be a gateway to exploring novel biological hypotheses. For example, while the role of pyrimidines in cancer and infectious diseases is well-established, their potential in other areas like neurodegenerative diseases or metabolic disorders is less explored.

Screening this compound against targets relevant to these less-explored disease areas could uncover unexpected activities. For instance, its effect on enzymes involved in amyloid-beta production in Alzheimer's disease or on signaling pathways related to insulin (B600854) resistance could be investigated. Positive hits from such exploratory screens would open up new avenues for therapeutic intervention.

Integration with Materials Science for Novel Functional Materials

The pyrimidine scaffold is not only important in a biological context but also holds promise in the field of materials science. The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, making them suitable building blocks for coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing.

The N-propyl group and the chloro substituent of this compound can be modified to tune the properties of the resulting materials. For example, the chloro group can be replaced with other functional groups to alter the electronic properties or to introduce specific binding sites. The integration of this pyrimidine derivative into polymeric structures could also lead to the development of novel functional materials with tailored optical, electronic, or mechanical properties.

Design of New Synthetic Methodologies Driven by Biological Insights

The biological data obtained from the studies of this compound and its analogs can, in turn, drive the development of new synthetic methodologies. For instance, if a particular substitution pattern on the pyrimidine ring is found to be crucial for a specific biological activity, chemists can focus on developing efficient and regioselective methods to synthesize such derivatives.

Modern synthetic strategies like C-H activation, multicomponent reactions, and flow chemistry could be applied to create diverse libraries of pyrimidine derivatives for further biological evaluation. acs.orgorganic-chemistry.org This iterative process of biological testing informing chemical synthesis, and vice versa, is a powerful paradigm in drug discovery and chemical biology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-chloro-N-propylpyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Palladium-catalyzed amination is a key approach for introducing the propylamine group to the pyrimidine core. Based on analogous protocols for chloro-substituted pyrimidines, optimize catalyst loading (e.g., Pd(OAc)₂ or Xantphos ligands) and solvent systems (e.g., toluene or dioxane) to achieve >80% yield . Monitor reaction progress via TLC with UV visualization and aqueous KMnO₄ staining. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions using chemical shifts. For example, the pyrimidine C4-Cl group typically resonates at ~160 ppm in ¹³C NMR, while the N-propyl protons appear as a triplet (~δ 1.0 ppm for CH₃) and multiplet (~δ 3.3 ppm for N-CH₂) in ¹H NMR .
  • HRMS : Confirm molecular weight (calc. for C₇H₁₁ClN₃: 172.06 g/mol) using electrospray ionization (ESI) or TOF-MS .
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···N interactions) for supramolecular studies .

Q. How does the chloro substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The C6-Cl group is highly electrophilic, enabling displacement with nucleophiles (e.g., amines, alkoxides). Conduct kinetic studies in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor Cl⁻ release via ion chromatography or AgNO₃ titration. Compare reactivity with non-chlorinated analogs to quantify activation effects .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives from this compound for target-specific applications?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .
  • Reaction pathways : Simulate transition states for Cl substitution using software like Gaussian or ORCA. Compare activation energies for different nucleophiles .
  • Solvent effects : Apply COSMO-RS models to predict solubility and reaction feasibility in varied solvents .

Q. How should researchers address contradictory data in melting point or spectroscopic results for this compound derivatives?

  • Methodological Answer :

  • Melting point discrepancies : Verify purity via DSC (differential scanning calorimetry) and recrystallize using mixed solvents (e.g., ethanol/water). Cross-reference with X-ray data to rule out polymorphism .
  • NMR shifts : Control for solvent effects (e.g., DMSO vs. CDCl₃) and trace moisture. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. What experimental design strategies optimize reaction parameters for scaling up this compound synthesis?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach:

  • Factors : Catalyst concentration (0.5–2 mol%), temperature (60–100°C), solvent polarity (toluene to DMF).
  • Response variables : Yield, purity, reaction time.
  • Statistical tools : Use ANOVA and response surface methodology (RSM) to identify optimal conditions. For example, a central composite design can minimize trials while maximizing data robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.